REACTION_CXSMILES
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Cl[C:2]1[CH:3]=[C:4]([C:8]2([NH2:11])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[Cl:12]C1C=CC(C#N)=CC=1>>[Cl:12][C:7]1[CH:6]=[CH:5][C:4]([C:8]2([NH2:11])[CH2:10][CH2:9]2)=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
1.21 min.
|
Duration
|
1.21 min
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |